molecular formula C18H10ClFN2O B3036324 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile CAS No. 339103-70-7

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Cat. No. B3036324
CAS RN: 339103-70-7
M. Wt: 324.7 g/mol
InChI Key: HMDXXJJKLZQHRB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, also known as 4-CFPPC, is a heterocyclic compound that is used in the synthesis of various other compounds, such as pharmaceuticals and agrochemicals. It is a versatile compound with a wide range of applications, including in the synthesis of drugs, insecticides, and herbicides.

Scientific Research Applications

1. Spectroscopic and Structural Studies

4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for its spectroscopic, structural, thermal, and antimicrobial properties. This compound reacts with transition metals to form new solid complexes, which have shown high antibacterial activities compared to the free ligand. The metal-ligand binding in these complexes was predicted using density functional theory (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

2. Crystal Structure Determination

The crystal structure of pyridine derivatives similar to 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile has been determined, providing insights into the molecular configuration and bond lengths, valency angles, and hydrogen bonding of these compounds (Moustafa & Girgis, 2007).

3. Synthesis of Novel Compounds

Novel compounds of pyridine carbonitriles, including 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, have been synthesized. These compounds have been structurally elucidated from chemical and spectroscopic data (Khalifa, Al-Omar, & Ali, 2017).

4. Biologically Active Scaffolds

Pyrrolo[2,3-b]pyridine scaffolds, including derivatives of 4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, have been synthesized and characterized for their biological activity. These compounds have shown promising results in terms of yield and potential biomedical applications (Sroor, 2019).

5. Corrosion Inhibition

Pyrazolopyridine derivatives, closely related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These studies help in understanding the chemical properties and potential industrial applications of such compounds (Dandia, Gupta, Singh, & Quraishi, 2013).

6. Antifungal Activity

Compounds containing the pyridine carbonitrile structure have been synthesized and screened for their antifungal activity. These studies contribute to the development of new antifungal agents (Ibrahim, Abdel-Rahman, Abdel-Halim, Ibrahim, & Allimony, 2008).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O/c19-13-3-1-12(2-4-13)16-9-10-22-18(17(16)11-21)23-15-7-5-14(20)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDXXJJKLZQHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)OC3=CC=C(C=C3)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181239
Record name 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

CAS RN

339103-70-7
Record name 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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